molecular formula C2ClF3O B1202037 Trifluoroacetyl chloride CAS No. 354-32-5

Trifluoroacetyl chloride

Cat. No. B1202037
CAS RN: 354-32-5
M. Wt: 132.47 g/mol
InChI Key: PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoroacetyl chloride involves various chemical reactions, including the reaction of trifluorodiazoethane with phosgene, leading to derivatives that are acid stable and suitable for labeling enzymes with minimal rearrangement compared to other diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976). Additionally, trifluoroacetimidoyl chlorides can be obtained through a one-pot synthesis involving trifluoroacetic acid and primary amines, demonstrating the versatility of synthesis methods (Tamura, Mizukami, Maeda, Watanabe, & Uneyama, 1993).

Molecular Structure Analysis

The molecular structure of trifluoroacetyl chloride has been elucidated using gas electron diffraction and ab initio calculations, revealing an eclipsed orientation of the CF3 group relative to the C=O double bond. This structural configuration underscores the compound's unique geometric parameters and conformations, contributing to its chemical behavior and interactions (Gobbato, Leibold, Centeno, Védova, Mack, & Oberhammer, 1996).

Chemical Reactions and Properties

Trifluoroacetyl chloride participates in a range of chemical reactions, serving as an analytical reagent in 19F NMR spectrometry for characterizing various organic functional groups. Its reactivity with alcohols, phenols, thiols, and primary and secondary amines demonstrates its utility in chemical analysis and synthesis (Sleevi, Glass, & Dorn, 1979).

Physical Properties Analysis

Studies focusing on the infrared and ultraviolet spectroscopy of trifluoroacetyl chloride provide insights into its vibrational modes and electronic transitions, contributing to a deeper understanding of its physical properties. These spectroscopic analyses help in identifying specific bands and absorption cross-sections, facilitating the application of trifluoroacetyl chloride in various scientific and industrial contexts (Francisco & Williams, 1992).

Chemical Properties Analysis

The chemical properties of trifluoroacetyl chloride are characterized by its reactions with different substrates, leading to the formation of various derivatives. The compound's reactivity and the conditions under which it undergoes transformations are crucial for its application in organic synthesis, including the synthesis of trifluoromethylated compounds and the use of trifluoroacetyl as a protecting group (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).

Scientific Research Applications

  • Analytical Chemistry : Trifluoroacetyl chloride is useful in fluorine-19 nuclear magnetic resonance spectrometry for characterizing organic functional groups such as alcohols, phenols, thiols, and primary and secondary amines. The importance of an added organic base in derivative preparation for these compounds has been highlighted (Sleevi, Glass, & Dorn, 1979).

  • Chemistry of Salts : Trifluoroacetyl chloride reacts with alkali pseudohalides dissolved in a salt bath to produce trifluoroacetyl pseudohalides, making them more accessible. This method also leads to the production of various complex compounds (Lidy & Sundermeyer, 1976).

  • Gas Phase Studies : The gas phase structures of trifluoroacetyl chloride have been determined using gas electron diffraction, providing insights into its molecular geometry (Gobbato et al., 1996).

  • Synthesis of Chemical Compounds : Trifluoroacetyl chloride has been used in reactions with silicon difluoride to produce complex chemical compounds, characterized by various spectroscopy methods (Catrett & Margrave, 1973).

  • Peptide Chemistry : It is used in peptide coupling reactions with virtually complete preservation of stereochemistry, crucial in the synthesis of peptides (Jass et al., 2003).

  • Trifluoroacetylation Processes : Trifluoroacetyl chloride is involved in various trifluoroacetylation processes, such as the trifluoroacetylation of arenes under Friedel–Crafts conditions (Keumi et al., 1990).

Safety And Hazards

Trifluoroacetyl chloride is a toxic compound, and may be fatal if inhaled, ingested or absorbed through the skin . It can cause severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects .

Future Directions

The compound forms a clustering reaction with a methyl group (CH3) . The product ratio of CF3 + CO + Cl and CF3CO + Cl increases with the increase in total energy . This suggests potential future directions for research into the photo-dissociation wavelength dependence of Trifluoroacetyl chloride .

properties

IUPAC Name

2,2,2-trifluoroacetyl chloride
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InChI

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6
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InChI Key

PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)Cl
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Molecular Formula

C2ClF3O
Record name TRIFLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID1029176
Record name Trifluoroacetyl chloride
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Molecular Weight

132.47 g/mol
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Physical Description

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS]
Record name TRIFLUOROACETYL CHLORIDE
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Record name Acetyl chloride, 2,2,2-trifluoro-
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Boiling Point

-27 °C
Record name Trifluoroacetyl chloride
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Solubility

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.
Record name Trifluoroacetyl chloride
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Density

1.384 g/mL at 20 °C
Record name Trifluoroacetyl chloride
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Vapor Pressure

72 psia at 25 °C (3273 mm Hg)
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Product Name

Trifluoroacetyl chloride

Color/Form

Colorless gas, Colorless liquified gas

CAS RN

354-32-5
Record name TRIFLUOROACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
KI Gobbato, C Leibold, S Centeno… - Journal of molecular …, 1996 - Elsevier
The geometric structures of trifluoroacetyl chloride, CF 3 C(O)Cl, and chlorodifluoroacetyl chloride, CF 2 ClC(O)Cl were determined by gas electron diffraction. The CF 3 group in CF 3 C(…
Number of citations: 14 www.sciencedirect.com
C George, JY Saison, JL Ponche… - The Journal of Physical …, 1994 - ACS Publications
… We present here the results of an experimental determination of uptake coefficientsfor carbonyl fluoride, trifluoroacetyl chloride, and trifluoroacetyl fluoride. These uptake coefficients …
Number of citations: 58 pubs.acs.org
P Sleevi, TE Glass, HC Dorn - Analytical Chemistry, 1979 - ACS Publications
… In the present study we wish to report results obtained with a new 19F NMR reagent, trifluoroacetyl chloride, which yields the same derivatives as the trifluoroacetic anhydride reagent (…
Number of citations: 52 pubs.acs.org
GD Bent, E Zerrad, GW Trucks… - The Journal of …, 2000 - ACS Publications
The vibrational frequencies, normal modes of vibration, and force constants of CF 3 COF and CF 3 COCl are calculated using the MP2/6-31G(d‘) method. Our calculations agree with …
Number of citations: 5 pubs.acs.org
CV Berney - Spectrochimica Acta, 1964 - Elsevier
… Figure 2(b) shows the infrared spectrum of trifluoroacetyl chloride from 2000 to 420 cm -1 under survey conditions and from 420 to 40 cm -1 as plotted from the output of the single-beam …
Number of citations: 64 www.sciencedirect.com
TR RIETHOF - 1954 - search.proquest.com
STUDIES IN MOLECULAR STRUCTURE The V ib ra tio nal S pec tra of OF 3CH2I and CF 3C0C1 AT he sis Subm itted to th e F ac Page 1 STUDIES IN MOLECULAR STRUCTURE The …
Number of citations: 2 search.proquest.com
W Cooper - The Journal of Organic Chemistry, 1958 - ACS Publications
… Although the fully fluorinated acyl chlorides have been reported to be acylating agents for aromatic compounds in a Friedel-Crafts type reaction,6 when trifluoroacetyl chloride was …
Number of citations: 41 pubs.acs.org
Y Hao, L Liu, WH Fang - The Journal of Chemical Physics, 2021 - pubs.aip.org
In this article, the structures and energies of CF 3 COCl in the low-lying electronic states have been determined by SA-2-CAS (8, 7)/6-31G* and SA-2-MSPT2 (8, 7)/6-31G* calculations, …
Number of citations: 2 pubs.aip.org
JS Francisco, IH Williams - Spectrochimica Acta Part A: Molecular …, 1992 - Elsevier
… -127 (CF3CH2F), while trifluoroacetyl chloride is a possible degradation product of HCFC-… spectra of trifluoroacetyl fluoride and trifluoroacetyl chloride have been reexamined with the …
Number of citations: 9 www.sciencedirect.com
EJ Bourne, CEM Tatlow, JC Tatlow - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… cit., 1922) and (b) condensation of trifluoroacetyl chloride with the appropriate sodium alkoxide (Henne, Zoc. cit.). Method (a) was too drastic for use in the carbohydrate series. …
Number of citations: 23 pubs.rsc.org

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